![molecular formula C5H6N4O3 B3426567 5-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 5334-36-1](/img/structure/B3426567.png)
5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
5-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N4O3 . It has an average mass of 170.126 Da and a monoisotopic mass of 170.043991 Da .
Synthesis Analysis
Pyrazole nucleus, which is a part of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis
The molecular structure of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, which include 1H-pyrazole-5-carboxamide derivatives, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Fungicidal Activity
1H-pyrazole-5-carboxamide derivatives have been synthesized and shown to have remarkable fungicidal activity . This makes them useful in the development of new fungicides.
Insecticidal Activity
In addition to their fungicidal properties, 1H-pyrazole-5-carboxamide derivatives also exhibit significant insecticidal activity . This suggests potential applications in pest control and agriculture.
Pharmaceutical Applications
Imidazole containing compounds are used in the development of various drugs . They are found in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Crystal Structure Analysis
The crystal structure of 1H-pyrazole-5-carboxamide derivatives has been studied . Understanding the crystal structure of these compounds can provide valuable insights into their properties and potential applications.
Synthesis of New Compounds
1H-pyrazole-5-carboxamide derivatives can be used as building blocks in the synthesis of new compounds . This opens up possibilities for the development of new materials and drugs.
Mechanism of Action
Future Directions
Pyrazoles, including 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be considered as a precursor structure for further design of pesticides .
properties
IUPAC Name |
5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(5(6)10)8-7-2/h1H3,(H2,6,10)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTOSFMGNUDEHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277267 | |
Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
CAS RN |
5334-36-1, 1228362-74-0 | |
Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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